N(2)-(5'-phosphopyridoxyl)-L-lysine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

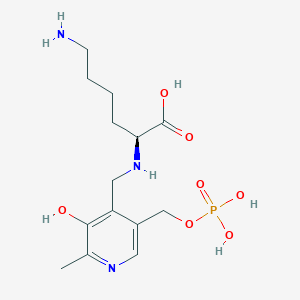

N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.

科学研究应用

Enzymatic Role and Mechanisms

N(2)-(5'-phosphopyridoxyl)-L-lysine is primarily recognized as an analog of pyridoxal 5'-phosphate (PLP), which is a crucial cofactor in amino acid metabolism. Research has shown that this compound can form stable complexes with enzymes, facilitating various biochemical reactions such as transamination and decarboxylation.

Case Study: Antibody-Catalyzed Reactions

A study demonstrated the use of antibodies elicited against this compound to catalyze PLP-dependent reactions. These antibodies were screened for their ability to bind to the planar Schiff base formed from PLP and amino acids, leading to the discovery of several clones that could catalyze significant reactions including aldimine formation and alpha,beta-elimination reactions with beta-chloroalanine . This highlights the potential of using modified antibodies in biocatalysis.

Therapeutic Applications

The therapeutic potential of this compound is being explored in the context of vitamin B6-dependent disorders. Pyridoxal 5'-phosphate, the active form of vitamin B6, is essential for many enzymatic functions, and derivatives like this compound may offer insights into treatment strategies for conditions such as epilepsy and metabolic disorders.

Research Insights

Recent studies have focused on the stability and efficacy of pyridoxal 5'-phosphate formulations derived from dietary supplements. Findings indicate that extemporaneously prepared PLP liquids exhibit varying stability under light exposure, which could impact their therapeutic effectiveness . Understanding these properties is crucial for developing reliable treatment protocols.

Biochemical Research and Methodology

This compound has also been utilized in biochemical research methodologies aimed at understanding enzyme mechanisms. Its structural similarity to PLP allows researchers to investigate enzyme-substrate interactions more effectively.

Mechanistic Studies

Research involving x-ray crystallography has provided insights into how alanine racemase interacts with this compound, elucidating the binding dynamics and catalytic mechanisms involved . Such studies are instrumental in designing inhibitors or activators for therapeutic purposes.

Summary of Applications

The applications of this compound span various scientific fields:

| Application Area | Description |

|---|---|

| Enzyme Catalysis | Serves as a cofactor in PLP-dependent enzymatic reactions. |

| Antibody Development | Used in generating antibodies that catalyze specific biochemical reactions. |

| Therapeutic Research | Explored for treatment strategies in vitamin B6-dependent disorders. |

| Structural Biology | Aids in understanding enzyme mechanisms through crystallographic studies. |

属性

分子式 |

C14H24N3O7P |

|---|---|

分子量 |

377.33 g/mol |

IUPAC 名称 |

(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |

InChI |

InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |

InChI 键 |

GQMAOPRRHWJXFB-LBPRGKRZSA-N |

SMILES |

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |

手性 SMILES |

CC1=NC=C(C(=C1O)CN[C@@H](CCCCN)C(=O)O)COP(=O)(O)O |

规范 SMILES |

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。